molecular formula C7H12N2O3 B2545066 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243506-94-5

4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one

Cat. No.: B2545066
CAS No.: 2243506-94-5
M. Wt: 172.184
InChI Key: QBTBJKSXPSYQMX-UHFFFAOYSA-N
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Description

4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl group with a spiro[5.5]undecane derivative, resulting in the formation of the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various binding sites, making it a versatile molecule for studying interactions at the molecular level. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is unique due to its specific combination of oxygen and nitrogen atoms in the spiro structure. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6-8-3-7(5-12-6)4-11-2-1-9-7/h9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTBJKSXPSYQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)CNC(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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